molecular formula C30H41N3O5 B12781965 3-[7-carbamoyl-5-[(2R)-2-[2-(2-ethoxyphenoxy)ethylamino]propyl]indol-1-yl]propyl 2,2-dimethylpropanoate CAS No. 239463-68-4

3-[7-carbamoyl-5-[(2R)-2-[2-(2-ethoxyphenoxy)ethylamino]propyl]indol-1-yl]propyl 2,2-dimethylpropanoate

Cat. No.: B12781965
CAS No.: 239463-68-4
M. Wt: 523.7 g/mol
InChI Key: CTMYLDUPTAZFCT-OAQYLSRUSA-N
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Description

3-[7-carbamoyl-5-[(2R)-2-[2-(2-ethoxyphenoxy)ethylamino]propyl]indol-1-yl]propyl 2,2-dimethylpropanoate is a complex organic compound with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[7-carbamoyl-5-[(2R)-2-[2-(2-ethoxyphenoxy)ethylamino]propyl]indol-1-yl]propyl 2,2-dimethylpropanoate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

    Functionalization of the Indole Core: The indole core is then functionalized with the appropriate substituents. This can involve various reactions such as alkylation, acylation, and amination.

    Coupling Reactions: The final step involves coupling the functionalized indole with the 2,2-dimethylpropanoate moiety. This can be achieved through esterification reactions using reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole core. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can be used to modify the functional groups on the indole core. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxyphenoxy group. Common nucleophiles include amines and thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic conditions, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol, LiAlH4 in ether.

    Substitution: Amines or thiols in the presence of a base such as triethylamine (TEA).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole core can lead to the formation of indole-2,3-dione derivatives, while reduction can yield various indoline derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving indole derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with various molecular targets such as enzymes or receptors. The indole core is known to interact with a variety of biological targets, and the specific substituents on this compound could modulate its activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of substituents on 3-[7-carbamoyl-5-[(2R)-2-[2-(2-ethoxyphenoxy)ethylamino]propyl]indol-1-yl]propyl 2,2-dimethylpropanoate gives it distinct chemical properties and potential applications. The presence of the ethoxyphenoxy group, for example, may enhance its solubility and bioavailability compared to similar compounds.

Properties

CAS No.

239463-68-4

Molecular Formula

C30H41N3O5

Molecular Weight

523.7 g/mol

IUPAC Name

3-[7-carbamoyl-5-[(2R)-2-[2-(2-ethoxyphenoxy)ethylamino]propyl]indol-1-yl]propyl 2,2-dimethylpropanoate

InChI

InChI=1S/C30H41N3O5/c1-6-36-25-10-7-8-11-26(25)37-17-13-32-21(2)18-22-19-23-12-15-33(27(23)24(20-22)28(31)34)14-9-16-38-29(35)30(3,4)5/h7-8,10-12,15,19-21,32H,6,9,13-14,16-18H2,1-5H3,(H2,31,34)/t21-/m1/s1

InChI Key

CTMYLDUPTAZFCT-OAQYLSRUSA-N

Isomeric SMILES

CCOC1=CC=CC=C1OCCN[C@H](C)CC2=CC(=C3C(=C2)C=CN3CCCOC(=O)C(C)(C)C)C(=O)N

Canonical SMILES

CCOC1=CC=CC=C1OCCNC(C)CC2=CC(=C3C(=C2)C=CN3CCCOC(=O)C(C)(C)C)C(=O)N

Origin of Product

United States

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